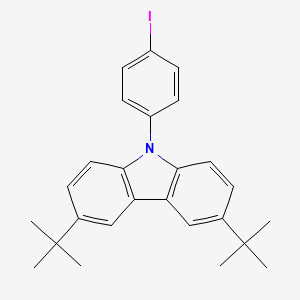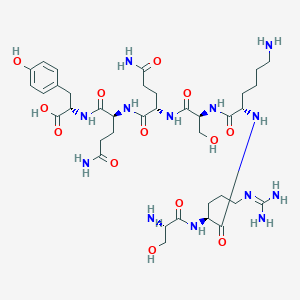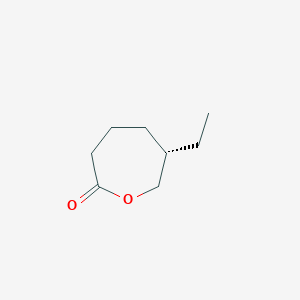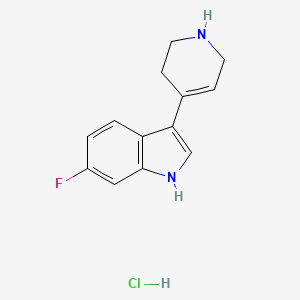
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: is a derivative of carbazole, a tricyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science. The addition of tert-butyl groups and an iodophenyl group to the carbazole core enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- typically involves multiple steps:
Nitration and Reduction: The initial step involves the nitration of carbazole to introduce nitro groups at specific positions. This is followed by reduction to convert the nitro groups to amino groups.
Alkylation: The amino groups are then alkylated using tert-butyl bromide under basic conditions to introduce the tert-butyl groups.
Iodination: The final step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent to introduce the iodophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)-: can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, lacking the tert-butyl and iodophenyl groups.
3,6-Di-tert-butylcarbazole: Similar but lacks the iodophenyl group.
9-Phenylcarbazole: Similar but lacks the tert-butyl groups.
The presence of both tert-butyl and iodophenyl groups in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-iodophenyl)- enhances its chemical stability and reactivity, making it unique among carbazole derivatives.
Eigenschaften
CAS-Nummer |
255829-32-4 |
|---|---|
Molekularformel |
C26H28IN |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
3,6-ditert-butyl-9-(4-iodophenyl)carbazole |
InChI |
InChI=1S/C26H28IN/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,1-6H3 |
InChI-Schlüssel |
YQYSNSRGPZHPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)


![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)

![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)

![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)

![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)


